molecular formula C7H6N2S B108611 6-Aminobenzothiazole CAS No. 533-30-2

6-Aminobenzothiazole

Cat. No. B108611
CAS RN: 533-30-2
M. Wt: 150.2 g/mol
InChI Key: FAYAYUOZWYJNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06849632B2

Procedure details

To a solution of 6-aminobenzothiazole (1.0 g, 6.66 mmol) in water (22 mL) and H2SO4 (16 mL) at 5° C. was added a solution of sodium nitrite (460 mg, 6.72 mmol) in water (13 mL) keeping the temperature below 5° C. The resulting solution was allowed to stir for 15 minutes. The reaction mixture was heated to 160° C. and a solution of H2SO4 (50 mL) and water (38 mL) was slowly added. The resulting mixture was allowed to stir for 1 h. The mixture was allowed to cool and an aqueous solution of 50% sodium hydroxide was added until the pH=7. The mixture was extracted with ethyl acetate and washed with brine. The combined organic was dried over MgSO4 and evaporated to yield a semi-solid. The semi-solid was purified by column chromatography (40% ethyl acetate/hexanes) to yield benzothiazo-6-ol 16 as an off-white solid. Synthesis of 6-(oxiran-2-ylmethoxy)benzothiazole (48):
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][C:5]2[N:6]=[CH:7][S:8][C:4]=2[CH:3]=1.N([O-])=[O:12].[Na+].[OH-].[Na+]>O.OS(O)(=O)=O>[S:8]1[C:4]2[CH:3]=[C:2]([OH:12])[CH:10]=[CH:9][C:5]=2[N:6]=[CH:7]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC2=C(N=CS2)C=C1
Name
Quantity
460 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
22 mL
Type
solvent
Smiles
O
Name
Quantity
16 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
13 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
38 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
to stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
STIRRING
Type
STIRRING
Details
to stir for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a semi-solid
CUSTOM
Type
CUSTOM
Details
The semi-solid was purified by column chromatography (40% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.